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molecular formula C7H14NO4P B8385491 3-tert-Butyl-2-isoxazolin-5-ylphosphonic acid CAS No. 125674-52-4

3-tert-Butyl-2-isoxazolin-5-ylphosphonic acid

Cat. No. B8385491
M. Wt: 207.16 g/mol
InChI Key: NKQGVZJGKLUSJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05006515

Procedure details

39.6 g (0.15 mol) of the compound from Example 26 are dissolved in a mixture of 100 ml of 33% strength HBr/glacial acetic acid solution and 50 ml of glacial acetic acid.
Name
compound
Quantity
39.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH2:9][CH:8]([P:10](=[O:17])([O:14]CC)[O:11]CC)[O:7][N:6]=1)([CH3:4])([CH3:3])[CH3:2]>Br.C(O)(=O)C>[C:1]([C:5]1[CH2:9][CH:8]([P:10](=[O:11])([OH:17])[OH:14])[O:7][N:6]=1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
compound
Quantity
39.6 g
Type
reactant
Smiles
C(C)(C)(C)C1=NOC(C1)P(OCC)(OCC)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Br
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C1=NOC(C1)P(O)(O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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